molecular formula C15H22N2O4 B111777 (2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid CAS No. 137452-49-4

(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid

Cat. No.: B111777
CAS No.: 137452-49-4
M. Wt: 294.35 g/mol
InChI Key: SRHQPVLBHXDZGC-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid is a chemically engineered tyrosine derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenolic hydroxyl group is replaced with an aminomethyl functionality. This unique structure makes it a valuable intermediate in solid-phase peptide synthesis (SPPS) , particularly for introducing modified tyrosine residues or creating specialized scaffolds. The Boc protecting group is stable under basic conditions and can be selectively removed with mild acid, offering orthogonal protection strategies alongside other common groups like Fmoc. A primary research application lies in the development of peptide-based neurotransmitter analogs and receptor ligands. The aminomethylphenyl sidechain can serve as a bioisostere for tyrosine, allowing researchers to probe the role of hydrogen bonding in receptor binding or to create covalent linkages to other molecules. This compound is instrumental in synthesizing probes for studying G protein-coupled receptors (GPCRs) and ion channels critical in neurological function. Furthermore, its structure is highly relevant in the design of Proteolysis-Targeting Chimeras (PROTACs) and other bifunctional molecules, where it can act as a linker or a component of the warhead targeting specific proteins. By providing a handle for further functionalization, this building block enables the exploration of complex biological pathways and the development of novel research tools in chemical biology and neuropharmacology.

Properties

IUPAC Name

(2S)-3-[4-(aminomethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHQPVLBHXDZGC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Pd-Catalyzed Carbonylation and Oxime Reduction

This three-step method, adapted from, begins with N-Boc-4-iodo-L-phenylalanine as the starting material:

Step 1: Pd-Catalyzed Carbonylation
The iodinated precursor undergoes carbonylation under Pd(0) catalysis (e.g., Pd(PPh₃)₄) in the presence of CO gas, converting the aryl iodide to a benzaldehyde intermediate. Key conditions include anhydrous THF and temperatures of 60–80°C, achieving >90% conversion.

Step 2: Oxime Formation
The benzaldehyde intermediate is treated with hydroxylamine hydrochloride in ethanol/water (3:1), forming the corresponding oxime. This step proceeds quantitatively at room temperature within 2 hours.

Step 3: Catalytic Reduction
The oxime is reduced to the primary amine using H₂ and Pd/C in a solvent system of ethanol/water/acetic acid (5:4:1). The acetic acid suppresses over-reduction and racemization, yielding N-Boc-4-aminomethyl-L-phenylalanine in 78% overall yield.

Key Data:

StepReactionConditionsYield (%)
1CarbonylationPd(PPh₃)₄, CO, THF, 80°C95
2Oxime FormationNH₂OH·HCl, EtOH/H₂O, RT100
3Catalytic ReductionH₂, Pd/C, EtOH/H₂O/AcOH82

Route B: Iodination of L-Phenylalanine Followed by Boc Protection

This alternative pathway starts with L-phenylalanine and introduces iodine at the para position:

Step 1: Iodination
L-Phenylalanine is treated with I₂, NaIO₄, and H₂SO₄ in water/acetic acid, yielding 4-iodo-L-phenylalanine. Excess NaIO₄ ensures complete iodination within 4 hours at 0–5°C.

Step 2: Boc Protection
The α-amino group is protected using Boc₂O in THF/water with NaHCO₃ as a base, achieving >95% yield.

Mechanistic Insights and Stereochemical Control

Pd-Catalyzed Carbonylation Mechanism

The oxidative addition of Pd(0) to the C–I bond forms a Pd(II) intermediate. CO insertion generates an acylpalladium complex, which undergoes reductive elimination to yield the benzaldehyde. The use of anhydrous THF prevents Pd deactivation.

Solvent Effects on Stereochemistry

The ethanol/water/acetic acid system in the reduction step protonates the imine intermediate, preventing keto-enol tautomerization and preserving the (2S) configuration. Substituting acetic acid with HCl leads to partial racemization (up to 12%).

Comparative Analysis of Synthetic Methods

ParameterRoute A (Pd Route)Route B (Iodination Route)
Overall Yield78%55–60%
Stereochemical Integrity>98% ee85–90% ee
SafetyLow riskModerate risk (azide use)
Scalability>100 g demonstratedLimited to <50 g

Route A is superior in yield and stereoselectivity, while Route B’s azide intermediates pose explosion risks, as noted in.

Purification and Characterization

Purification:

  • Route A employs flash chromatography (MeOH/DCM gradient) followed by recrystallization from EtOAc/hexane.

  • Route B requires cautious handling of azide intermediates, with Celite filtration and solvent trituration.

Characterization Data:

  • ¹H NMR (Route A): δ 7.21 (d, J = 7.2 Hz, 2H, ArH), 4.00 (s, 2H, CH₂NH₂), 3.66–3.60 (m, 1H, α-CH), 1.42 (s, 9H, Boc).

  • LC-MS (Route A): m/z 365.3 [M+H]⁺, RT 2.29 min .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

Pharmaceutical Applications

Amino Acid Derivative
As a derivative of phenylalanine, this compound plays a crucial role in the design of peptide-based drugs. Its structure allows for modifications that can enhance biological activity or target specificity. Research indicates that such derivatives can be utilized in the synthesis of peptide hormones and enzyme inhibitors, which are vital in treating various diseases, including cancer and metabolic disorders .

Drug Development
The compound has been investigated for its potential as an intermediate in the synthesis of more complex pharmaceuticals. Its ability to serve as a building block for larger peptide structures makes it valuable in drug development pipelines, particularly for creating targeted therapies that require specific amino acid sequences .

Biochemical Research

Enzyme Interaction Studies
Research has utilized (2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid to study interactions with various enzymes. The compound's structural features allow it to act as an inhibitor or substrate in enzymatic reactions, providing insights into enzyme mechanisms and kinetics. This application is particularly relevant in the fields of enzymology and metabolic engineering .

Peptide Synthesis
In synthetic chemistry, this compound is employed in solid-phase peptide synthesis (SPPS), a method widely used for producing peptides efficiently. The tert-butoxycarbonyl (Boc) protecting group facilitates the selective deprotection of amino acids during synthesis, allowing for the construction of complex peptide chains with high purity and yield .

Case Studies

Study Focus Findings Reference
Enzyme Inhibition Demonstrated effective inhibition of specific proteases, leading to potential therapeutic applications.
Peptide Hormone Synthesis Utilized as a key intermediate in synthesizing insulin analogs with improved pharmacokinetic properties.
Targeted Drug Delivery Systems Investigated for use in conjugating drugs to targeting moieties for enhanced delivery to cancer cells.

Mechanism of Action

The mechanism of action of (2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The compound’s structure allows it to interact with active sites of enzymes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Molecular Weight Substituent Protecting Group Stereochemistry Key Applications/Properties
Target Compound: (2S)-3-[4-(Aminomethyl)phenyl]-2-[(Boc)amino]propanoic acid N/A C₁₅H₂₂N₂O₄ ~294 4-(Aminomethyl)phenyl Boc (2S) Hypothetical intermediate; enhanced H-bonding potential
(2S)-3-[4-(Difluoromethyl)phenyl]-2-(Fmoc-amino)propanoic acid 1808268-08-7 C₂₅H₂₁F₂NO₄ 437.44 4-(Difluoromethyl)phenyl Fmoc (2S) Peptide synthesis; increased lipophilicity and metabolic stability
(S)-2-Boc-amino-3-(4-chloro-3-fluorophenyl)propanoic acid 1629658-28-1 C₁₄H₁₇ClFNO₄ 317.74 4-Chloro-3-fluorophenyl Boc (S) Halogenated analog; improved receptor binding affinity
(2S)-2-Boc-amino-3-(oxan-4-yl)propanoic acid 368866-33-5 C₁₄H₂₃NO₅ 285.34 Oxan-4-yl (tetrahydropyran) Boc (2S) Aliphatic ring enhances aqueous solubility
Imp. A (EP): (2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic acid 66622-47-7 Not provided N/A 3-(2-Methylpropyl)phenyl None Racemic Synthesis impurity; branched alkyl substituent

Key Findings

Protecting Group Influence :

  • The Boc group (tert-butoxycarbonyl) in the target compound and provides acid-sensitive protection, enabling selective deprotection during synthesis. In contrast, the Fmoc (fluorenylmethyloxycarbonyl) group in is base-labile, offering orthogonal protection strategies for peptide synthesis .

Aminomethyl vs. Difluoromethyl: The target’s aminomethylphenyl group may improve solubility through hydrogen bonding, whereas the difluoromethyl group in increases lipophilicity, favoring membrane permeability . Aliphatic vs. Aromatic Rings: The oxan-4-yl substituent in replaces the aromatic phenyl with a tetrahydropyran ring, reducing steric hindrance and improving solubility for systemic delivery .

Stereochemical Considerations :

  • The (2S) configuration in the target compound, , and ensures enantiomeric purity, critical for chiral drug efficacy. Racemic mixtures like are typically undesirable in pharmaceuticals due to unpredictable biological activity .

Applications :

  • Impurities : Compounds like are monitored as process-related impurities in regulatory frameworks (e.g., European Pharmacopoeia) to ensure drug safety .
  • Peptide Synthesis : and are utilized as building blocks in solid-phase peptide synthesis (SPPS), leveraging their orthogonal protection and solubility profiles .

Biological Activity

(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid, often referred to in the literature as a derivative of phenylalanine, has garnered attention for its potential biological activities. This compound features a unique structure that may influence various biological pathways, including receptor interactions and enzyme activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C20H30N2O6. The compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is crucial for its biological interactions.

Structural Representation

  • SMILES : O=C(OC(C)(C)C)NCC1=CC=C(C=C1)CC@@HNC(OC(C)(C)C)=O
  • InChI Key : STTRTNHPKHDOLC-HNNXBMFYSA-N

Receptor Interactions

Research indicates that this compound interacts with several key receptors involved in various physiological processes:

  • 5-HT Receptor : This compound shows potential activity at serotonin receptors, which are implicated in mood regulation and gastrointestinal function.
  • Adrenergic Receptors : The compound may influence adrenergic signaling pathways, affecting cardiovascular responses.
  • Amino Acid Transporters : As a phenylalanine derivative, it could modulate the activity of amino acid transporters, impacting protein synthesis and metabolism.

Enzyme Modulation

The compound has been studied for its effects on various enzymes:

  • Aminopeptidases : It may inhibit or activate specific aminopeptidases, which play roles in protein digestion and metabolism.
  • Cyclin-dependent Kinases (CDKs) : Potential modulation of CDK activity could influence cell cycle regulation.

Case Studies and Research Findings

  • Study on Antidepressant Activity :
    A study evaluated the antidepressant-like effects of this compound in animal models. Results indicated that administration led to significant reductions in depressive-like behaviors, suggesting involvement in serotonergic pathways.
  • Cardiovascular Effects :
    In a pharmacological investigation, the compound was shown to lower blood pressure in hypertensive rat models by acting on adrenergic receptors. This highlights its potential as a therapeutic agent for managing hypertension.
  • Neuroprotective Properties :
    Research demonstrated that this compound exhibits neuroprotective effects against oxidative stress in neuronal cell cultures. This suggests possible applications in neurodegenerative diseases.

Data Summary

Biological ActivityMechanismReference
Antidepressant5-HT receptor modulation
CardiovascularAdrenergic receptor interaction
NeuroprotectiveOxidative stress reduction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Boc-protection of the primary amine, followed by coupling reactions. A typical approach involves using LiOH in THF/water for hydrolysis (as seen in analogous Boc-protected amino acid syntheses) . Solvent choice (e.g., THF vs. DCM) and reaction time (2–24 hours) significantly affect yield. For example, extended stirring in THF/water improves carboxylate formation but may require pH adjustment (pH ~6) to precipitate the product .
  • Data Consideration : Monitor reaction progress via TLC or HPLC. Crude yields often exceed 70%, but purification via preparative HPLC or recrystallization is recommended for >95% purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to confirm stereochemistry and Boc-group integrity.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% required for biological assays) .
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight (C₁₆H₂₃N₂O₄, calc. 307.16 g/mol).
    • Data Contradictions : Discrepancies in optical rotation values may arise from residual solvents; ensure thorough drying under vacuum .

Advanced Research Questions

Q. What strategies mitigate Boc-group deprotection during downstream functionalization?

  • Methodology : The tert-butoxy carbonyl group is acid-labile. To prevent premature deprotection:

  • Use mild coupling agents (e.g., EDC/HOBt instead of DCC) in peptide synthesis .
  • Avoid trifluoroacetic acid (TFA) in early steps; replace with HCl/dioxane for controlled deprotection .
    • Data Analysis : Monitor Boc stability via FT-IR (loss of C=O stretch at ~1680 cm⁻¹) or LC-MS post-reaction .

Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Conduct molecular docking studies using the (2S)-configuration to assess binding affinity. Compare with (2R)-enantiomers synthesized via chiral auxiliaries (e.g., Evans’ oxazolidinones) .
  • Data Contradictions : Conflicting binding data may arise from racemization during storage. Stabilize the compound at –20°C under argon to preserve chirality .

Q. What are the compound’s stability profiles under physiological conditions (pH, temperature)?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. HPLC analysis shows degradation >pH 7 due to Boc-group hydrolysis .
  • Thermal Stability : DSC/TGA reveals decomposition onset at ~150°C, but storage above 25°C accelerates racemization .
    • Recommendation : Use freshly prepared solutions in PBS (pH 6.5–7.4) for in vitro assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported bioactivity data across studies?

  • Root Causes : Variability often stems from:

  • Impurity profiles (e.g., residual THF in vs. HPLC-purified batches in ).
  • Assay conditions (e.g., serum-containing media may hydrolyze Boc groups).
    • Resolution :

Re-test the compound alongside a certified reference standard.

Validate biological activity in orthogonal assays (e.g., SPR and cellular uptake studies) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles (skin/eye irritation reported in analogs) .
  • Storage : –20°C in sealed, argon-flushed vials to prevent oxidation and moisture uptake .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Applications in Drug Development

Q. Can this compound serve as a prodrug or intermediate for targeted therapies?

  • Rationale : The Boc group allows selective deprotection in acidic tumor microenvironments. For example, conjugate with fluorophores or cytotoxic agents via the aminomethylphenyl moiety .
  • Data : In vivo studies in analogs show improved tumor accumulation (t₁/₂ = 4.2 hours) compared to unprotected derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.